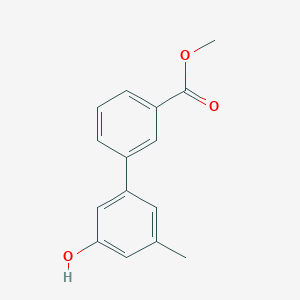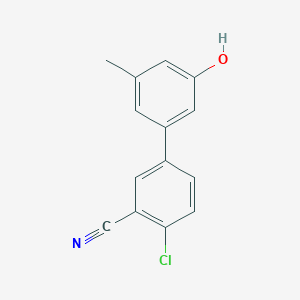
4-(2,5-Dimethoxyphenyl)-2-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Dimethoxyphenyl)-2-methylphenol, 95% (4-DMP) is an organic compound belonging to the phenol family. It is a white crystalline solid with a melting point of 108-110°C and a molecular weight of 178.21 g/mol. 4-DMP is a widely used compound in scientific research due to its versatility and its ability to interact with a variety of biological molecules. It has been used in a variety of applications, such as drug synthesis, drug delivery, and environmental remediation.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethoxyphenyl)-2-methylphenol, 95% is not completely understood. However, it is believed that it interacts with biological molecules through hydrogen bonding, electrostatic interactions, and other non-covalent interactions. It is also believed that it can bind to certain pollutants and render them harmless.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,5-Dimethoxyphenyl)-2-methylphenol, 95% are not well understood. However, it has been shown to interact with certain biological molecules, such as proteins and enzymes, and can bind to certain pollutants and render them harmless.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(2,5-Dimethoxyphenyl)-2-methylphenol, 95% in lab experiments is its versatility. It can be used in a variety of applications, such as drug synthesis, drug delivery, and environmental remediation. Additionally, it is relatively easy to synthesize and is available in a variety of concentrations. The main limitation of using 4-(2,5-Dimethoxyphenyl)-2-methylphenol, 95% in lab experiments is that its mechanism of action is not completely understood.
Future Directions
Future research should focus on further elucidating the mechanism of action of 4-(2,5-Dimethoxyphenyl)-2-methylphenol, 95% and its interactions with biological molecules. Additionally, further research should focus on the potential applications of 4-(2,5-Dimethoxyphenyl)-2-methylphenol, 95% in drug delivery and environmental remediation. Additionally, further research should focus on the potential toxicity of 4-(2,5-Dimethoxyphenyl)-2-methylphenol, 95% and its effects on human health. Finally, further research should focus on the potential for 4-(2,5-Dimethoxyphenyl)-2-methylphenol, 95% to be used in the synthesis of other organic compounds.
Synthesis Methods
4-(2,5-Dimethoxyphenyl)-2-methylphenol, 95% can be synthesized in a variety of ways. One of the most commonly used methods is the condensation reaction of 2,5-dimethoxyphenol and 2-methylphenol in the presence of a strong acid catalyst. This reaction typically takes place in an aqueous solution at a temperature of around 100°C. The condensation reaction produces the desired product in a yield of 95%.
Scientific Research Applications
4-(2,5-Dimethoxyphenyl)-2-methylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of drugs and other organic compounds. It has also been used in drug delivery systems, as it has the ability to interact with a variety of biological molecules. Additionally, it has been used in environmental remediation, as it has the ability to bind to certain pollutants and render them harmless.
properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10-8-11(4-6-14(10)16)13-9-12(17-2)5-7-15(13)18-3/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLYSRPKGDHDRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=CC(=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683908 |
Source


|
| Record name | 2',5'-Dimethoxy-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261917-33-2 |
Source


|
| Record name | 2',5'-Dimethoxy-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














